Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate
Description
Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate is a substituted benzoate ester featuring a methoxy group at the 3-position and a prop-1-en-2-yl (isopropenyl) group at the 4-position of the benzene ring. However, discrepancies exist in reported lists its molecular formula as C₁₁H₆ClN (MW: 187.63), which is inconsistent with the expected formula (C₁₂H₁₂O₃, MW: 204.22 g/mol) based on its substituents . This inconsistency highlights the need for verification in primary literature.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-methoxy-4-prop-1-en-2-ylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)10-6-5-9(12(13)15-4)7-11(10)14-3/h5-7H,1H2,2-4H3 |
InChI Key |
ILQYSEZDFYXQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate typically involves the esterification of 3-methoxy-4-(prop-1-en-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activation of certain transcription factors such as STAT3, thereby modulating inflammatory responses and other cellular processes . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream signaling events that result in its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoate Esters
Substituted Methyl Benzoates
(a) Methyl 3-Methoxybenzoate (Methyl m-Anisate)
- Structure : Methoxy group at the 3-position.
- Properties : Commercially available (), used as a flavoring agent due to its balsamic odor .
- Applications : Intermediate in synthesizing fragrances and pharmaceuticals.
(b) Methyl 4-Methoxybenzoate (Methyl p-Anisate)
- Structure : Methoxy group at the 4-position.
- Properties : Higher melting point (∼100°C) compared to ortho and meta isomers due to symmetry.
- Applications : Used in polymer stabilizers and UV absorbers.
(c) 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-Methoxybenzoate
Alkenyl-Substituted Benzoates
(a) Methyl 4-(3-Oxo-3-phenyl-1-propenyl)benzoate
- Structure : Propenyl group with a ketone substituent ().
- Properties : High purity (>98%), used as a pharmaceutical intermediate .
- Synthesis : Via Heck coupling or esterification reactions.
(b) Ethyl 4-[(E)-3-Ethoxy-3-oxoprop-1-enyl]benzoate
Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate | C₁₂H₁₂O₃ (expected) | 204.22 | 3-OCH₃, 4-CH₂C(CH₂)=CH₂ |
| Methyl 3-methoxybenzoate | C₉H₁₀O₃ | 166.18 | 3-OCH₃ |
| 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate | C₁₈H₁₈O₄ | 298.34 | Allyl, dual methoxy groups |
Biological Activity
Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate, a compound derived from eugenol, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other medicinal applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is an ester that features a methoxy group and a propene side chain. Its structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, including anti-cancer properties and enzyme inhibition.
Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative effects of this compound against various cancer cell lines.
In Vitro Studies
- Colorectal Cancer Cells : In a study focusing on HT29 colorectal cancer cells, derivatives of eugenyl benzoate were synthesized and tested. The IC50 values for these compounds ranged from 26.56 μmol/ml to 286.81 μmol/ml, with some derivatives exhibiting superior activity compared to eugenol itself .
- Breast Cancer Cells : Another study evaluated the compound's effects on MCF-7 breast cancer cells, where it demonstrated notable antiproliferative activity. The results indicated that certain derivatives showed IC50 values significantly lower than that of the reference compound CA-4 (IC50 = 3.9 nM) .
The biological activity of this compound is primarily attributed to its ability to inhibit key cellular pathways involved in cancer cell survival and proliferation:
- BCL-2 Inhibition : The compound has been identified as a BCL-2 inhibitor, which is crucial for promoting apoptosis in cancer cells. This mechanism was highlighted in studies where the compound's derivatives outperformed traditional chemotherapeutics in inducing cell death .
- Tubulin Destabilization : The compound also exhibits tubulin-destabilizing effects, which can disrupt mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis .
Data Table: Biological Activity Overview
| Cell Line | Compound | IC50 (μmol/ml) | Mechanism of Action |
|---|---|---|---|
| HT29 (Colorectal) | This compound | 26.56 - 286.81 | BCL-2 Inhibition |
| MCF-7 (Breast) | Derivative of Methyl 3-methoxy... | < CA-4 (3.9 nM) | Tubulin Destabilization |
Case Studies
- Case Study on Colorectal Cancer : A recent research project synthesized multiple derivatives of this compound and tested their efficacy against HT29 cells. The study concluded that structural modifications significantly enhanced cytotoxicity, supporting the hypothesis that hydrophobicity plays a critical role in biological activity .
- Breast Cancer Research : In another investigation involving MCF-7 cells, several synthesized compounds were tested for their antiproliferative effects. The results indicated that specific modifications to the eugenyl structure could lead to increased potency against breast cancer cells .
Q & A
Q. What are the recommended synthetic pathways for Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of substituted benzoic acids followed by alkoxy or allyl group introduction. For example:
Esterification : React 3-methoxy-4-hydroxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl 3-methoxy-4-hydroxybenzoate.
Allylation : Introduce the prop-1-en-2-yl group via nucleophilic substitution or coupling (e.g., using allyl bromide and a base like K₂CO₃ in DMF at 80°C) .
- Critical Parameters :
- Temperature : Higher temperatures (>100°C) risk decomposition of the allyl group.
- Catalysts : Pd-based catalysts improve coupling efficiency but require inert atmospheres.
- Purity Control : Use HPLC or GC-MS to monitor intermediates; recrystallization in ethanol/water mixtures enhances final purity .
Q. How is the crystal structure of this compound resolved, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:
Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker APEX-II).
Refinement : SHELXL (for small-molecule refinement) optimizes anisotropic displacement parameters and H-atom positioning .
- Structural Insights :
- Dihedral Angles : The methoxy and allyl groups create torsional strain (e.g., C4–O3–C10–C11 torsion angle ≈ 179.5° in analogs), affecting molecular planarity .
- Hydrogen Bonding : Weak C–H⋯O interactions (2.6–3.0 Å) stabilize crystal packing .
Advanced Research Questions
Q. How do computational methods (DFT, MD) predict the reactivity of the allyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites:
- HOMO-LUMO Gaps : Lower gaps (e.g., ~4 eV) indicate higher reactivity at the allyl double bond.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability under physiological conditions .
- Validation : Compare computed IR spectra with experimental data (e.g., C=O stretch at ~1700 cm⁻¹) to confirm accuracy .
Q. What experimental and analytical strategies resolve contradictions in reported bioactivity data for structurally similar benzoates?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Mitigation strategies:
Purity Assurance : Use orthogonal techniques (NMR, LC-MS) to confirm >98% purity.
Stereochemical Analysis : Circular Dichroism (CD) or X-ray crystallography identifies enantiomeric excess in chiral analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
